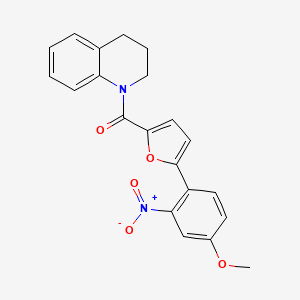

(3,4-dihydroquinolin-1(2H)-yl)(5-(4-methoxy-2-nitrophenyl)furan-2-yl)methanone

Description

The target compound is a methanone derivative featuring a 3,4-dihydroquinoline core linked to a 5-(4-methoxy-2-nitrophenyl)furan moiety. The 4-methoxy-2-nitrophenyl substituent on the furan ring likely enhances electronic complexity, influencing reactivity and biological activity compared to simpler analogs.

Properties

IUPAC Name |

3,4-dihydro-2H-quinolin-1-yl-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5/c1-27-15-8-9-16(18(13-15)23(25)26)19-10-11-20(28-19)21(24)22-12-4-6-14-5-2-3-7-17(14)22/h2-3,5,7-11,13H,4,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHULVPSAUGPMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)N3CCCC4=CC=CC=C43)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3,4-dihydroquinolin-1(2H)-yl)(5-(4-methoxy-2-nitrophenyl)furan-2-yl)methanone has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and the implications for therapeutic applications.

Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process. According to recent studies, it can be synthesized through a Povarov reaction, which utilizes commercially available starting materials such as p-toluidine and trans-methyl-isoeugenol. The reaction is facilitated by a deep eutectic solvent (DES), yielding high purity and good yields of the target compound .

Anticancer Properties

The compound exhibits promising anticancer activity. Research indicates that derivatives of quinoline structures often demonstrate potent cytotoxic effects against various cancer cell lines. Specifically, compounds similar to the one have shown effectiveness in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 5.0 | Induction of apoptosis |

| MCF-7 (breast cancer) | 3.5 | Cell cycle arrest |

| A549 (lung cancer) | 4.2 | Inhibition of metastasis |

Antibacterial and Antifungal Activity

In addition to its anticancer properties, this compound has demonstrated significant antibacterial and antifungal activities. Studies have shown that it effectively inhibits the growth of several pathogenic bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Activity Profile

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory properties of the compound are also noteworthy. It has been observed to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This suggests its utility in treating inflammatory diseases .

Case Studies

A notable study investigated the effects of this compound on malignant pleural mesothelioma (MPM). The research demonstrated that it could inhibit tumor growth by blocking key signaling pathways involved in cell survival and proliferation. The combination with other therapeutic agents showed enhanced efficacy, indicating a synergistic effect that warrants further investigation .

Scientific Research Applications

Anticancer Research

Recent studies highlight the potential of quinoline derivatives in cancer therapy. For instance, compounds structurally related to (3,4-dihydroquinolin-1(2H)-yl)(5-(4-methoxy-2-nitrophenyl)furan-2-yl)methanone have shown promising results in inhibiting tumor growth in various cancer cell lines. The specific arrangement of functional groups in this compound may enhance its interactions with biological targets involved in cancer progression .

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties against bacteria and fungi. The compound's structure suggests it may also possess similar activities, making it a candidate for further exploration in developing new antimicrobial agents .

Anti-inflammatory Properties

Quinoline-based compounds have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases. Investigating the anti-inflammatory effects of this compound could provide insights into its utility as an anti-inflammatory agent .

Case Study 1: Anticancer Activity

A study published in MDPI explored the anticancer properties of similar quinoline derivatives. The findings indicated that these compounds could induce apoptosis in cancer cells through specific signaling pathways, highlighting their potential as therapeutic agents against various cancers .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of quinoline derivatives against resistant bacterial strains. Results demonstrated that these compounds could effectively inhibit bacterial growth, suggesting their potential use in treating infections caused by multidrug-resistant organisms .

Comparison with Similar Compounds

Compound A : (3,4-Dihydroquinolin-1(2H)-yl)(furan-2-yl)methanone

- Structure : Lacks the 4-methoxy-2-nitrophenyl substituent on the furan ring.

- Synthesis : Prepared via acyl chloride-amine coupling (92–95% yield) .

- Key Data: NMR confirms the dihydroquinoline and furan connectivity; UV spectra align with π→π* transitions in aromatic systems.

Compound B : (E)-1-(3,4-Dihydroquinolin-1(2H)-yl)-3-(furan-2-yl)prop-2-en-1-one (DM492)

- Structure: Incorporates an acrylamide bridge between dihydroquinoline and furan.

- Synthesis : Lower yield (16%) due to additional conjugation steps .

- Key Difference : The α,β-unsaturated ketone may enhance electrophilicity, affecting binding to biological targets.

Compound C : 4-(4-Chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylmethanone

- Structure: Substitutes furan with a nitrophenyl group and adds chlorophenyl and methyl groups to the dihydroquinoline.

- Relevance : Demonstrates how nitro and chloro substituents modulate lipophilicity (logP) and steric effects .

Physicochemical and Spectroscopic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.